2-Carboxy-1-methyl-5-sulfanylpyridinium
Description
Properties
Molecular Formula |
C7H8NO2S+ |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-methyl-5-sulfanylpyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-4-5(11)2-3-6(8)7(9)10/h2-4H,1H3,(H-,9,10,11)/p+1 |
InChI Key |
NTWIRLXIRVUJGU-UHFFFAOYSA-O |
SMILES |
C[N+]1=C(C=CC(=C1)S)C(=O)O |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)S)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds exhibit high structural similarity to 2-Carboxy-1-methyl-5-sulfanylpyridinium based on computational analyses (similarity scores ≥0.83). Key differences lie in their core heterocycles, substituent types, and functional group reactivity.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Key Substituents | Similarity Score | Notable Features |
|---|---|---|---|---|---|
| This compound | 73781-88-1 | Pyridinium | -CO₂H (C2), -CH₃ (C1), -SH (C5) | 1.00 (Reference) | Positively charged; acidic -SH and -CO₂H groups |
| Methyl 2-(methylthio)pyrimidine-5-carboxylate | 38275-41-1 | Pyrimidine | -CO₂Me (C5), -SMe (C2) | 0.97 | Neutral ester; methylthio (-SMe) instead of -SH |
| Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate | 776-53-4 | Pyrimidine | -CO₂Et (C5), -SMe (C2), -NH₂ (C4) | 0.87 | Amino group enhances nucleophilicity |
| Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | 76360-82-2 | Pyrimidine | -CO₂Et (C5), -SMe (C2), -NHMe (C4) | 0.85 | Methylamino group modifies basicity |
| Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | 148550-51-0 | Pyrimidine | -CO₂Et (C5), -SO₂Me (C2) | 0.83 | Sulfonyl (-SO₂Me) increases oxidation state |
Key Observations:
Core Heterocycle Differences :
- The pyridinium ring (one nitrogen) in the target compound contrasts with the pyrimidine core (two nitrogens) in analogs. This affects electronic properties: pyridinium’s positive charge enhances electrophilicity, while pyrimidines are neutral and more aromatic .
Functional Group Variations :
- Carboxylic Acid vs. Esters : The -CO₂H group in 73781-88-1 offers acidity (pKa ~2-3) and hydrogen-bonding capability, whereas ester derivatives (e.g., -CO₂Me, -CO₂Et) are less polar and hydrolytically stable .
- Sulfanyl (-SH) vs. Methylthio (-SMe)/Sulfonyl (-SO₂Me) : The -SH group is prone to oxidation and thiol-disulfide exchange, while -SMe and -SO₂Me provide greater stability. Sulfonyl groups are strongly electron-withdrawing, altering reactivity .
Substituent Effects: Amino (-NH₂) or methylamino (-NHMe) groups in pyrimidine analogs (e.g., 776-53-4, 76360-82-2) introduce basicity and nucleophilic sites, enabling participation in coupling reactions or metal coordination .
Reactivity and Applications :
- The target compound’s -SH and -CO₂H groups make it a candidate for synthesizing disulfide-linked conjugates or metal-chelating agents. In contrast, esterified analogs (e.g., 38275-41-1) are more suited as intermediates in nucleoside or pesticide synthesis due to their stability .
Research Implications and Limitations
While similarity scores highlight structural parallels, experimental data on solubility, stability, and biological activity remain scarce. For instance, the pyridinium ion’s charge may confer water solubility, whereas ester derivatives likely exhibit lipophilicity. Further studies are needed to validate these hypotheses and explore applications in medicinal chemistry or materials science.
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